An In-depth Technical Guide to (2-Nitro-1,4-phenylene)dimethanol
An In-depth Technical Guide to (2-Nitro-1,4-phenylene)dimethanol
Disclaimer: Initial searches for "(4-Nitro-1,2-phenylene)dimethanol" did not yield specific information for this particular isomer. This guide will therefore focus on the closely related and well-documented compound, (2-Nitro-1,4-phenylene)dimethanol , to provide a comprehensive overview of a representative nitrophenylene dimethanol.
Introduction
(2-Nitro-1,4-phenylene)dimethanol, a member of the nitrophenyl alcohol class of compounds, presents a unique chemical scaffold with significant potential in organic synthesis and drug discovery. Its structure, featuring a nitro group and two hydroxymethyl substituents on a benzene ring, imparts a distinct reactivity profile. The electron-withdrawing nature of the nitro group influences the chemical behavior of the aromatic ring and the benzylic alcohols, making it a versatile building block for the synthesis of more complex molecules. This guide provides a detailed exploration of the chemical and physical properties, synthesis, reactivity, and potential applications of (2-Nitro-1,4-phenylene)dimethanol, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (2-Nitro-1,4-phenylene)dimethanol is fundamental to its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [4-(hydroxymethyl)-3-nitrophenyl]methanol | [1] |
| Synonyms | 2-Nitro-p-xylene-α,α'-diol, 2-Nitro-1,4-benzenedimethanol | [1] |
| CAS Number | 23222-97-1 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are typically yellow crystalline solids. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |
Synthesis and Purification
The primary synthetic route to (2-Nitro-1,4-phenylene)dimethanol involves the reduction of a suitable precursor. A general laboratory-scale synthesis is detailed below.
Synthesis of (2-Nitro-1,4-phenylene)dimethanol
Principle: The synthesis of (2-Nitro-1,4-phenylene)dimethanol can be achieved through the reduction of 2-nitroterephthalic acid. This reaction reduces the carboxylic acid functionalities to primary alcohols without affecting the nitro group.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroterephthalic acid in an appropriate solvent such as tetrahydrofuran (THF).
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Reduction: To the solution, slowly add a reducing agent. A suitable reagent for this transformation is borane-tetrahydrofuran complex (BH₃·THF) or another selective carboxyl group reducing agent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol or water.
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Workup: The reaction mixture is then subjected to an aqueous workup. This may involve partitioning the product between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Nitro-1,4-phenylene)dimethanol.
Causality behind Experimental Choices:
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Solvent: THF is a common choice as it is relatively inert and effectively dissolves both the starting material and the borane reducing agent.
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Reducing Agent: Borane complexes are selective for the reduction of carboxylic acids in the presence of other functional groups like nitro groups.
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Inert Atmosphere: This is crucial to prevent any unwanted side reactions with atmospheric oxygen or moisture, especially when using reactive reagents like boranes.
Characterization
The structure and purity of the synthesized (2-Nitro-1,4-phenylene)dimethanol should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic protons, the benzylic methylene protons, and the corresponding carbons, as well as the overall substitution pattern.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl (-OH) and nitro (-NO₂) functional groups.
Reactivity Profile
The chemical reactivity of (2-Nitro-1,4-phenylene)dimethanol is governed by its three key functional groups: the nitro group, the aromatic ring, and the two primary alcohol groups.
Caption: Reactivity of (2-Nitro-1,4-phenylene)dimethanol.
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing group and can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.
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Reduction to Amine: The nitro group can be selectively reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid. The resulting aminophenylene dimethanol is a valuable intermediate for further functionalization.
Reactions of the Aromatic Ring
The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.
Reactions of the Hydroxymethyl Groups
The two primary alcohol groups can undergo typical alcohol reactions:
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Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or a dicarboxylic acid using appropriate oxidizing agents. Selective oxidation to the dialdehyde can be achieved using milder reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will lead to the formation of the corresponding dicarboxylic acid.
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Esterification and Etherification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Etherification can be achieved by reacting with alkyl halides under basic conditions (Williamson ether synthesis).
Potential Applications in Drug Development and Materials Science
While specific applications for (2-Nitro-1,4-phenylene)dimethanol are not extensively documented, its structural motifs are present in various biologically active molecules and functional materials.
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Precursor for Heterocyclic Synthesis: The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions with the hydroxymethyl groups or their oxidized derivatives, can lead to the formation of various heterocyclic scaffolds, which are prevalent in many drug molecules.
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Building Block for Novel Ligands: The diol functionality allows for the synthesis of bidentate ligands for metal coordination. The electronic properties of these ligands can be tuned by the presence of the nitro group or its reduced amino form.
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Monomer for Polymer Synthesis: The difunctional nature of (2-Nitro-1,4-phenylene)dimethanol makes it a potential monomer for the synthesis of polyesters and polyethers with tailored properties imparted by the nitro-functionalized aromatic core.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (2-Nitro-1,4-phenylene)dimethanol. Although specific toxicity data is not available, compounds containing nitroaromatic groups should be handled with care as they can be potentially toxic and mutagenic.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
(2-Nitro-1,4-phenylene)dimethanol is a versatile chemical intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reducible nitro group and two reactive hydroxymethyl groups on an aromatic scaffold provides a platform for the construction of a wide array of complex molecules. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
References
[1] PubChem. (2-Nitro-p-xylene-alpha,alpha'-diol). National Center for Biotechnology Information. Retrieved from [Link]
